

# AT7867 off-target kinase inhibition profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AT7867   |           |
| Cat. No.:            | B1666108 | Get Quote |

### **Technical Support Center: AT7867**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the kinase inhibitor **AT7867**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

# **Frequently Asked Questions (FAQs)**

Q1: What is the primary target and mechanism of action of AT7867?

**AT7867** is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt1, Akt2, and Akt3.[1] It binds to the ATP binding site of the kinase domain, preventing the phosphorylation of downstream substrates.

Q2: What are the known primary off-target kinases for **AT7867**?

The most significant off-target activities of **AT7867** are against other members of the AGC kinase family, specifically p70S6 Kinase (p70S6K) and Protein Kinase A (PKA).[1]

Q3: How selective is AT7867 against kinases outside of the AGC family?

AT7867 displays a clear window of selectivity against kinases from other sub-families, showing little activity outside the AGC kinase family members.[1]

# **Troubleshooting Guides**



Issue 1: Discrepancy between in vitro IC50 values and cellular activity.

Possible Cause: The high intracellular concentration of ATP (in the millimolar range) can compete with ATP-competitive inhibitors like **AT7867**, leading to a higher apparent IC50 in cellular assays compared to biochemical assays where ATP concentrations are often at or below the Km of the kinase.

#### Troubleshooting Steps:

- Confirm ATP Competitiveness: Perform in vitro kinase assays with varying concentrations of ATP to confirm the ATP-competitive nature of inhibition for your specific kinase of interest.
- Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that AT7867 is engaging its target kinase within the cell.
- Downstream Signaling: Measure the phosphorylation of a direct downstream substrate of your target kinase (e.g., GSK3β for Akt) using an in-cell ELISA or Western blot to assess functional inhibition in a cellular context.

Issue 2: Unexpected cellular phenotype observed after AT7867 treatment.

Possible Cause: The observed phenotype may be due to the inhibition of known off-target kinases like p70S6K or PKA, or potentially other, uncharacterized off-targets.

#### **Troubleshooting Steps:**

- Consult Off-Target Profile: Refer to the quantitative kinase inhibition data (Table 1) to identify
  potential off-target kinases that might be responsible for the observed phenotype.
- Use More Selective Inhibitors: If available, use more selective inhibitors for the primary target (Akt) and the main off-targets (p70S6K, PKA) to dissect which kinase inhibition is responsible for the phenotype.
- Knockdown/Knockout Studies: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the primary target or off-target kinases to see if the phenotype is replicated.

Issue 3: Difficulty in measuring the inhibition of Akt signaling in cells.



Possible Cause: The choice of downstream marker and the timing of the measurement are critical for observing the effect of **AT7867**.

#### **Troubleshooting Steps:**

- Optimize Marker Selection: Phosphorylation of GSK3β at Serine 9 is a well-established and robust marker for Akt activity.[1]
- Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of AT7867 treatment for observing maximal inhibition of substrate phosphorylation.
   A one-hour treatment is often sufficient to see a significant effect on GSK3β phosphorylation.
   [1]
- Assay Sensitivity: For accurate quantification, consider using a sensitive method like an incell ELISA for phospho-GSK3β, which can be more quantitative than traditional Western blotting.[1]

### **Data Presentation**

Table 1: AT7867 Kinase Inhibition Profile

| Kinase | Family | IC50 (nM) |
|--------|--------|-----------|
| Akt1   | AGC    | 32        |
| Akt2   | AGC    | 17        |
| Akt3   | AGC    | 47        |
| p70S6K | AGC    | 85        |
| PKA    | AGC    | 20        |

Note: Data compiled from publicly available sources.

### **Experimental Protocols**

1. In Vitro Radiometric Kinase Assay (Filter Binding Assay)



This protocol is a standard method for determining the IC50 value of an ATP-competitive inhibitor.

#### Materials:

- Purified recombinant kinase
- Kinase-specific peptide substrate
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
- ATP solution (a stock of unlabeled ATP and [y-33P]ATP)
- AT7867 compound dilutions
- Phosphocellulose filter plates
- Phosphoric acid wash buffer (e.g., 0.5% phosphoric acid)
- Scintillation counter and scintillant

#### Procedure:

- Prepare serial dilutions of AT7867 in DMSO.
- In a reaction plate, add the kinase, peptide substrate, and kinase buffer.
- Add the AT7867 dilutions or DMSO (vehicle control) to the reaction wells and incubate for a
  pre-determined time (e.g., 10-15 minutes) at room temperature.
- Initiate the kinase reaction by adding the ATP mixture (containing both unlabeled and [y-33P]ATP). The final ATP concentration should ideally be at the Km for the specific kinase.
- Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate.



- Wash the filter plate multiple times with the phosphoric acid wash buffer to remove unincorporated [y-33P]ATP.
- Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each AT7867 concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
- 2. In-Cell ELISA for Phospho-GSK3β (Ser9)

This protocol allows for the quantification of Akt activity in a cellular context.

#### Materials:

- Cells cultured in 96-well plates
- AT7867 compound dilutions
- Fixing solution (e.g., 4% formaldehyde in PBS)
- Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibody against phospho-GSK3β (Ser9)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1 M H2SO4)
- Plate reader

#### Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.



- Treat the cells with serial dilutions of AT7867 or DMSO for the desired time (e.g., 1 hour).
- Fix the cells with the fixing solution for 20 minutes at room temperature.
- Wash the wells with PBS.
- Permeabilize and quench endogenous peroxidase activity with the quenching solution for 20 minutes.
- · Wash the wells with TBST.
- Block non-specific binding with blocking buffer for 1 hour at room temperature.
- Incubate the cells with the primary antibody against phospho-GSK3 $\beta$  (Ser9) overnight at 4°C.
- Wash the wells with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
- Wash the wells with TBST.
- Add TMB substrate and incubate until a blue color develops.
- Stop the reaction with the stop solution, which will turn the color to yellow.
- Read the absorbance at 450 nm using a plate reader.
- Normalize the phospho-GSK3β signal to the total protein content or cell number in each well
  if desired.

### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for characterizing AT7867 activity.





Click to download full resolution via product page

Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by AT7867.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT7867 off-target kinase inhibition profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666108#at7867-off-target-kinase-inhibition-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com